

Fpmint in Focus: A Comparative Analysis of ENT2 Inhibition

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Compound of Interest		
Compound Name:	Fpmint	
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For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of **Fpmint**, a novel Equilibrative Nucleoside Transporter 2 (ENT2) inhibitor, with other established inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Fpmint has emerged as a significant tool in the study of nucleoside transport, demonstrating a notable selectivity for ENT2 over its closely related counterpart, ENT1. This preference is a key differentiator from many classical ENT inhibitors, which traditionally exhibit higher potency for ENT1.[1][2][3][4][5] **Fpmint**, chemically known as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, acts as an irreversible and non-competitive inhibitor of ENTs.[1][2][3] Its unique profile makes it a valuable pharmacological probe for elucidating the specific physiological and pathological roles of ENT2.

Performance Comparison of ENT Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of **Fpmint** and other well-known ENT inhibitors against ENT1 and ENT2. The data highlights the distinct selectivity profiles of these compounds.



Inhibitor	ENT1 IC50	ENT2 IC50	Selectivity (ENT1/ENT2)	Mechanism of Action
Fpmint	~12.68 µM ([³H]uridine)	~2.95 μM ([³H]uridine)	~4.3	Irreversible, Non-competitive
Compound 3c (Fpmint analogue)	~2.38 μM ([³H]uridine)	~0.57 μM ([³H]uridine)	~4.2	Irreversible, Non-competitive
NBMPR	~0.4 - 11.3 nM	~2.8 - 9.6 μM	>7000	Competitive
Dipyridamole	~5 - 145 nM	~356 nM - 6.2 μM	>71	Competitive
Dilazep	~19 nM	~134 μM	>500	Competitive

Experimental Methodologies

The data presented in this guide is primarily derived from nucleoside uptake assays. Below is a detailed protocol for a typical [³H]uridine uptake assay used to determine the inhibitory activity of compounds like **Fpmint**.

Protocol: [3H]Uridine Uptake Assay

1. Cell Culture:

- Porcine kidney epithelial cells deficient in nucleoside transporters (PK15NTD) are stably transfected to express either human ENT1 (PK15NTD/ENT1) or human ENT2 (PK15NTD/ENT2).
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
- Cells are seeded in 24-well plates and grown to confluence.

2. Inhibition Assay:

• On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).



- Cells are then pre-incubated for a specified time (e.g., 15-30 minutes) at room temperature with the transport buffer containing various concentrations of the test inhibitor (e.g., **Fpmint**) or vehicle control (e.g., DMSO).
- To initiate the uptake, the buffer containing the inhibitor is replaced with a transport buffer containing a known concentration of [³H]uridine (e.g., 1 μM) and the corresponding concentration of the inhibitor.
- The uptake is allowed to proceed for a defined linear period (e.g., 5-10 minutes) at room temperature.

3. Termination and Lysis:

- To terminate the uptake, the radioactive solution is rapidly aspirated, and the cells are washed three times with ice-cold transport buffer to remove extracellular [3H]uridine.
- The cells are then lysed by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

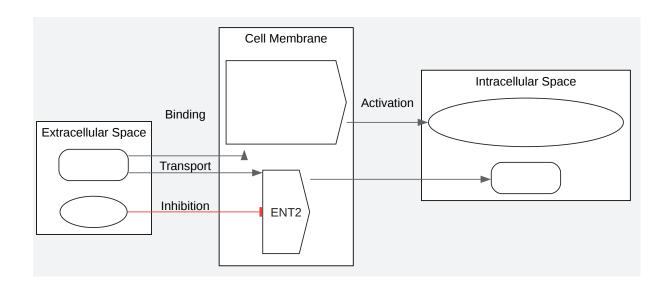
4. Measurement and Analysis:

- The cell lysates are transferred to scintillation vials, and radioactivity is measured using a liquid scintillation counter.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving ENT2 and a typical experimental workflow for comparing ENT2 inhibitors.

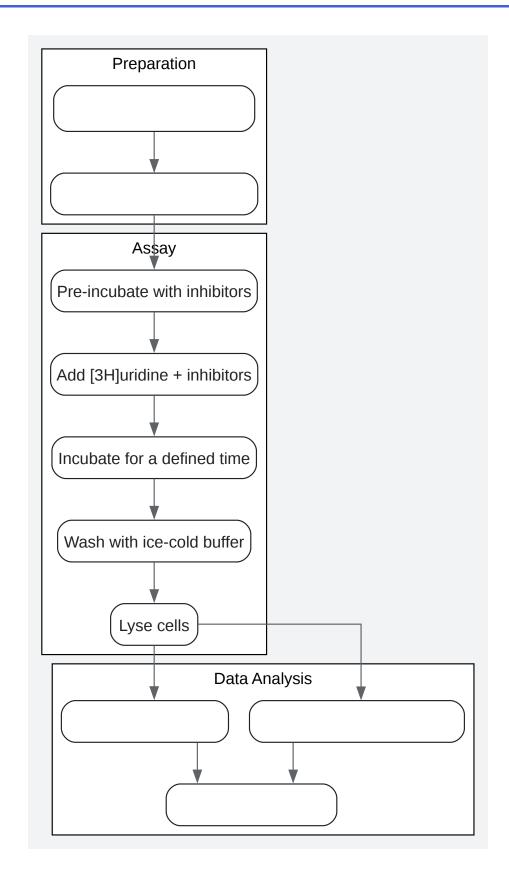




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ENT2-mediated adenosine transport and its inhibition.





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Workflow for comparing ENT2 inhibitors.



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References

- 1. academic.oup.com [academic.oup.com]
- 2. Crosstalk between the equilibrative nucleoside transporter ENT2 and alveolar Adora2b adenosine receptors dampens acute lung injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between the equilibrative nucleoside transporter ENT2 and alveolar Adora2b adenosine receptors dampens acute lung injury PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation [insight.jci.org]
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